molecular formula C11H10N4 B138989 5-methyl-5H-pyrido[3,4-f]pyrrolo[1,2-b][1,2,5]triazepine CAS No. 126738-06-5

5-methyl-5H-pyrido[3,4-f]pyrrolo[1,2-b][1,2,5]triazepine

Cat. No. B138989
M. Wt: 198.22 g/mol
InChI Key: UKBXYGFOXVPQIV-UHFFFAOYSA-N
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Description

5-methyl-5H-pyrido[3,4-f]pyrrolo[1,2-b][1,2,5]triazepine is a chemical compound that can be used for pharmaceutical testing . It is a nitrogen-containing heterocyclic compound .


Synthesis Analysis

The synthesis of 5-methyl-5H-pyrido[3,4-f]pyrrolo[1,2-b][1,2,5]triazepine involves the reaction of a Grignard reagent with the parent 5-substituted 5-pyride . The Grignard reagent is represented as R2MgHal, where R2 is lower alkyl, arylloweralky, aminoloweralkyl, aryl, or a group of ##STR7## as previously described and Hal is chloride or bromine .


Molecular Structure Analysis

The molecular structure of 5-methyl-5H-pyrido[3,4-f]pyrrolo[1,2-b][1,2,5]triazepine includes a pyrrole ring and a pyrazine ring . The root-mean-square deviation (RMSD) value of the optimum pose is maintained less than 1Å of the related crystal pose .

Future Directions

The future directions of 5-methyl-5H-pyrido[3,4-f]pyrrolo[1,2-b][1,2,5]triazepine research could involve further studies on its synthesis, biological activities, and potential applications in pharmaceuticals . The synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in various papers will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name

2-methyl-2,3,9,12-tetrazatricyclo[8.4.0.03,7]tetradeca-1(10),4,6,8,11,13-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4/c1-14-11-4-5-12-8-10(11)13-7-9-3-2-6-15(9)14/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKBXYGFOXVPQIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=NC=C2)N=CC3=CC=CN31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-5H-pyrido[3,4-f]pyrrolo[1,2-b][1,2,5]triazepine

Synthesis routes and methods I

Procedure details

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CN(c1ccncc1[N+](=O)[O-])n1cccc1C=O
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Synthesis routes and methods II

Procedure details

To cold, concentrated hydrochloric acid (200 ml) was added, in the following order, 100 g of stannous chloride dihydrate, 200 ml of tetrahydrofuran, and a solution of 28 g of 1-[N-methyl-N-(3-nitro-4-pyridinyl)amino]pyrrole-2-carboxaldehyde in 150 ml of tetrahydrofuran. Upon completion of the 1-[N-methyl-N-(3-nitro-4-pyridinyl)amino]pyrrole-2-carboxaldehyde addition, the reaction was poured into an aqueous solution of sodium hydroxide (200 g in 1 liter of water), stirred for five minutes, and then extracted with ethyl acetate. The organic layer was washed with water followed by a saturated sodium chloride solution, dried over anhydrous magnesium sulfate, filtered, and concentrated. The resultant oil was purified by means of high pressure liquid chromatography (silica gel; elution with ethyl acetate) to afford 10 g (38%) of 5-methyl-5H-pyrido[3,4-f]pyrrolo[1,2-b][1,2,5]triazepine as an oil, IR(CHCl3) C=N @ 1610 cm-1 ; MS(EI)M+ @ 199 (100%).
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200 mL
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reactant
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[Compound]
Name
stannous chloride dihydrate
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100 g
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reactant
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200 mL
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solvent
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1-[N-methyl-N-(3-nitro-4-pyridinyl)amino]pyrrole-2-carboxaldehyde
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28 g
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1-[N-methyl-N-(3-nitro-4-pyridinyl)amino]pyrrole-2-carboxaldehyde
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0 (± 1) mol
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1 L
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150 mL
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